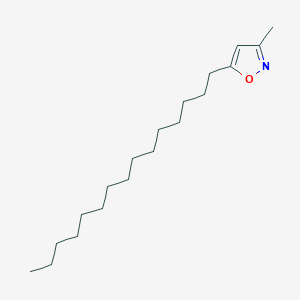
Isoxazole, 3-methyl-5-pentadecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-pentadecylisoxazole is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is notable for its unique structure, which includes a long pentadecyl chain, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-pentadecylisoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. One common method includes the following steps:
Formation of Nitrile Oxide: This is achieved by the oxidation of an oxime using an oxidizing agent such as sodium hypochlorite in the presence of a base like triethylamine.
Cycloaddition Reaction: The nitrile oxide then reacts with an alkyne to form the isoxazole ring.
Industrial Production Methods
In industrial settings, the synthesis of 3-Methyl-5-pentadecylisoxazole can be scaled up using solvent-free methods to minimize environmental impact. For example, ball-milling techniques using recyclable catalysts like Cu/Al2O3 nanocomposites have been developed to produce 3,5-disubstituted isoxazoles in moderate to excellent yields .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-pentadecylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the isoxazole ring or the pentadecyl chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
3-Methyl-5-pentadecylisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-pentadecylisoxazole involves its interaction with various molecular targets. For instance, it can inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain pathways . The compound’s long alkyl chain allows it to interact with lipid membranes, potentially disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-pentadecylisoxazole: Unique due to its long pentadecyl chain.
3,5-Dimethylisoxazole: Lacks the long alkyl chain, resulting in different physical and chemical properties.
3-Methyl-5-phenylisoxazole: Contains a phenyl group instead of a pentadecyl chain, leading to different biological activities.
Uniqueness
The long pentadecyl chain of 3-Methyl-5-pentadecylisoxazole imparts unique properties, such as increased hydrophobicity and the ability to interact with lipid membranes, making it distinct from other isoxazole derivatives .
Properties
CAS No. |
649721-01-7 |
|---|---|
Molecular Formula |
C19H35NO |
Molecular Weight |
293.5 g/mol |
IUPAC Name |
3-methyl-5-pentadecyl-1,2-oxazole |
InChI |
InChI=1S/C19H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18(2)20-21-19/h17H,3-16H2,1-2H3 |
InChI Key |
FJBIBXIVVZAKHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=NO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


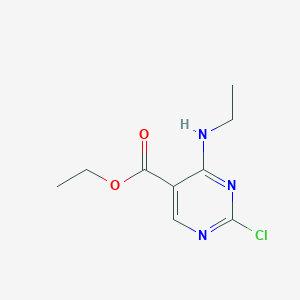
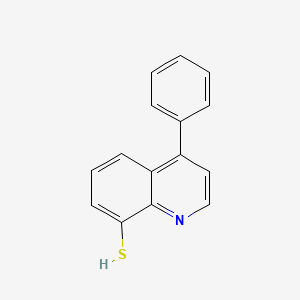
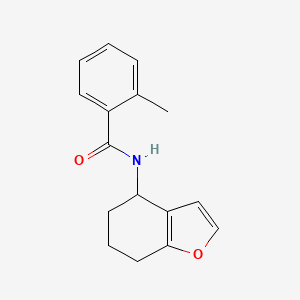
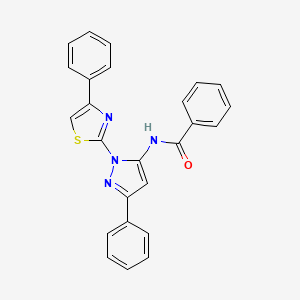
![5-{[(Naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901397.png)
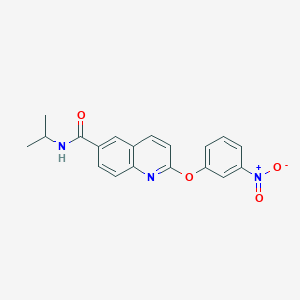
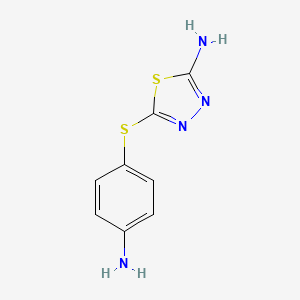
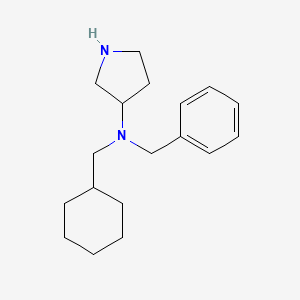
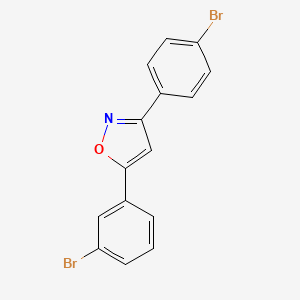
![Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl-](/img/structure/B12901433.png)
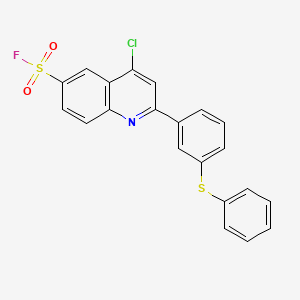
![7-[(4-Methoxyphenyl)sulfanyl]-2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline](/img/structure/B12901440.png)
![2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12901444.png)

